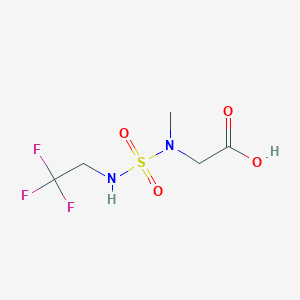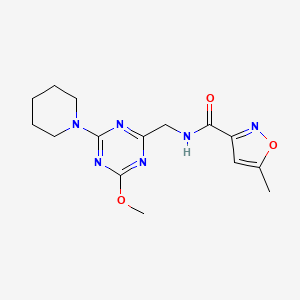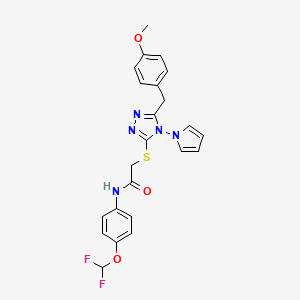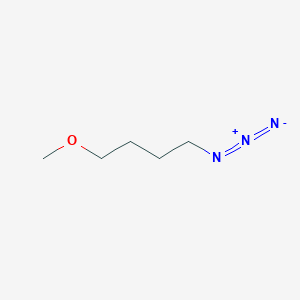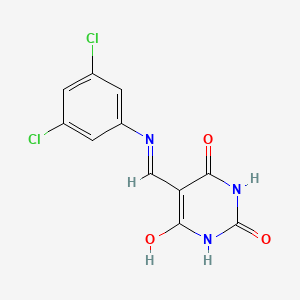
5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 5,5'-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione), has been achieved through a tandem Aldol condensation-Michael addition process in an aqueous diethylamine medium. This method is described as simple, economical, and green, suggesting that similar methodologies could potentially be applied to the synthesis of "5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione" .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using single-crystal X-ray structure determination and calculated using DFT B3LYP/6-311G(d,p) method. The geometric parameters from these calculations show good agreement with experimental data. For instance, in the compound studied in paper , the two pyrimidinetrione rings have significant deviations from the ring plane at atoms C16 and C20. Such detailed structural analysis is crucial for understanding the properties and reactivity of the compound .
Chemical Reactions Analysis
The electronic spectra and reactivity of the synthesized compounds have been studied using TD-DFT method and molecular electrostatic potential (MEP) analysis. The MEP analysis indicates the most reactive sites for electrophilic and nucleophilic attacks, which are important for predicting the chemical behavior of the compound in various reactions. For example, the carbonyl oxygen (O5) and the H21 atoms are identified as reactive sites in the compound from paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are further elucidated through NMR chemical shifts using the GIAO method, which shows good correlation with experimental data. The NBO calculations predict natural atomic charges and study intramolecular charge transfer interactions. Such properties are essential for understanding the behavior of the compound under different conditions and for potential applications in material science or pharmaceuticals .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- Shibuya (1984) demonstrated the utility of active methylene compounds, including similar pyrimidine derivatives, in synthesizing a range of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, highlighting the compound's role in diverse chemical syntheses (Shibuya, 1984).
- Velavan et al. (1997) reported the structural characterization of triazole derivatives, indicating the potential for the pyrimidine core to form structurally complex and nearly planar molecules, which could be significant in drug design and molecular engineering (Velavan et al., 1997).
Biological Activity Exploration
- Baker, Lourens, and Jordaan (1967) explored pyrimidine derivatives for their mode of binding to dihydrofolic reductase, aiming to design active-site-directed irreversible inhibitors, which is crucial for developing new therapeutic agents (Baker, Lourens, & Jordaan, 1967).
- Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a closely related compound, uncovering its moderate anticancer activity. This finding underscores the potential for such compounds in anticancer drug development (Lu Jiu-fu et al., 2015).
Catalytic and Synthetic Applications
- Fırıncı (2019) prepared Cu(II) complexes of pyrimidine-2,4,6-trione derivatives, including similar structures, to catalyze the peroxidative oxidation of cyclohexane. This application demonstrates the compound's relevance in catalysis and organic synthesis (Fırıncı, 2019).
Antimicrobial Activity
- Srinath et al. (2011) synthesized a variety of pyrimidines showing significant antimicrobial activity, indicating the potential use of such compounds in combating microbial infections (Srinath et al., 2011).
Propriétés
IUPAC Name |
5-[(3,5-dichlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-5-1-6(13)3-7(2-5)14-4-8-9(17)15-11(19)16-10(8)18/h1-4H,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPAYFAAKDDGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


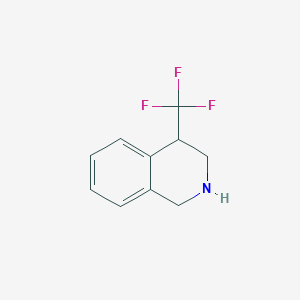
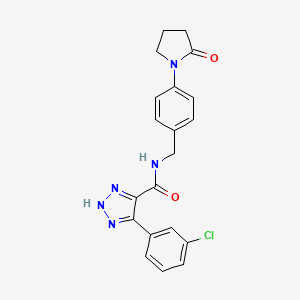
![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)
